

# HPLC-UV method for 2-Acetoxyacinnamic acid quantification

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## Compound of Interest

Compound Name: 2-Acetoxyacinnamic acid

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An Application Note and Protocol for the Stability-Indicating HPLC-UV Method for the Quantification of **2-Acetoxyacinnamic Acid**

## Introduction

**2-Acetoxyacinnamic acid**, a structural analog of acetylsalicylic acid, is a molecule of significant interest in pharmaceutical research and development due to its potential therapeutic activities. The accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for quality control, stability testing, and pharmacokinetic studies. A robust analytical method is required to not only quantify the parent compound but also to resolve it from any potential degradation products that may form during manufacturing, storage, or under stress conditions.

This application note details a highly specific, accurate, and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **2-Acetoxyacinnamic acid**. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in a regulated environment.[1]

## Principle of the Method

The method is based on reversed-phase chromatography, a technique ideal for separating moderately polar to nonpolar compounds. A C18 stationary phase is used, which consists of

silica particles bonded with octadecylsilyl groups, creating a nonpolar surface. The mobile phase is a polar mixture of acidified water and an organic modifier (acetonitrile).

**2-Acetoxyacinnamic acid**, being an organic acid, contains a carboxyl group. The pH of the mobile phase is kept low by the addition of phosphoric acid to suppress the ionization of this carboxyl group ( $pK_a \approx 4-5$ ). In its protonated, non-ionized form, the analyte is less polar and exhibits stronger retention on the nonpolar C18 column, leading to better peak shape and chromatographic performance. Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column. The cinnamic acid chromophore provides strong absorbance, allowing for sensitive detection.

## Materials and Methods

### Instrumentation

- HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or similar).
- Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

### Reagents, Standards, and Consumables

- **2-Acetoxyacinnamic acid** Reference Standard (purity  $\geq 99.5\%$ ).
- Acetonitrile (HPLC grade).
- Phosphoric Acid (AR grade,  $\sim 85\%$ ).
- Water (HPLC grade or Milli-Q).
- Hydrochloric Acid (HCl, AR grade).
- Sodium Hydroxide (NaOH, AR grade).
- Hydrogen Peroxide ( $H_2O_2$ , 30%).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu m$  particle size).

- Syringe filters (0.45  $\mu\text{m}$ , PTFE or Nylon).

## Chromatographic Conditions

The optimized parameters for the separation and quantification are summarized in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 $\mu\text{m}$ )
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	278 nm
Injection Volume	10 $\mu\text{L}$
Column Temperature	30°C
Run Time	15 minutes
Diluent	Mobile Phase

### Justification of Choices:

- Mobile Phase: A 60:40 ratio of acetonitrile to acidified water provides a suitable polarity to achieve a reasonable retention time for **2-acetoxycinnamic acid**. Phosphoric acid ensures a low pH for consistent analyte protonation.
- Wavelength (278 nm): The extended conjugation of the cinnamic acid moiety results in strong UV absorbance. 278 nm is selected as a wavelength that provides high sensitivity for the analyte while minimizing interference from potential impurities.
- Column Temperature (30°C): Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer.

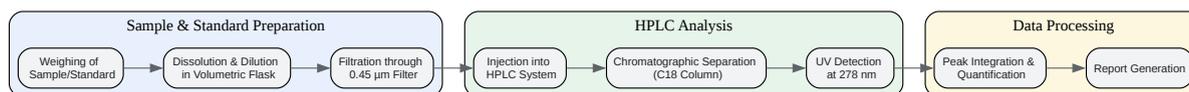
## Experimental Protocols

### Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of **2-Acetoxyacinnamic acid** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1 - 100 µg/mL) for linearity assessment. A standard concentration of 50 µg/mL is typically used for assay and other validation tests.

### Preparation of Sample Solutions

- Accurately weigh a quantity of the sample (e.g., bulk powder, formulation) expected to contain 50 mg of **2-Acetoxyacinnamic acid** and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.



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Fig 1. General workflow for the HPLC-UV analysis of **2-Acetoxyacinnamic acid**.

## Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1]

## Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[2] This was established through forced degradation studies. The goal is to achieve 5-20% degradation of the API to ensure that degradation products are detectable.[3][4]

Forced Degradation Protocol: A solution of **2-Acetoxyacinnamic acid** (approx. 500 µg/mL) was subjected to the following stress conditions:

- Acid Hydrolysis: Add 5 mL of 1N HCl, heat at 80°C for 4 hours, then neutralize with 1N NaOH.[3]
- Base Hydrolysis: Add 5 mL of 0.1N NaOH, keep at room temperature for 1 hour, then neutralize with 0.1N HCl.[4]
- Oxidative Degradation: Add 5 mL of 3% H<sub>2</sub>O<sub>2</sub>, keep at room temperature for 24 hours, protected from light.[5]
- Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours.[3]
- Photolytic Degradation: Expose the drug solution (100 µg/mL in diluent) to a total illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter in a photostability chamber.[3][4]

Each stressed sample was diluted to a final concentration of 50 µg/mL and analyzed. The chromatograms were evaluated for the resolution between the **2-Acetoxyacinnamic acid** peak and any degradant peaks.

## Linearity

Linearity was assessed by preparing and analyzing a series of at least six concentrations of **2-Acetoxyacinnamic acid** ranging from 1 to 150 µg/mL. A calibration curve was constructed by

plotting the mean peak area against the corresponding concentration. The correlation coefficient ( $R^2$ ), y-intercept, and slope of the regression line were calculated.

## Accuracy

Accuracy was determined by performing recovery studies. The analysis was conducted on a sample matrix (placebo) spiked with the **2-Acetoxyacetic acid** API at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). The experiment was performed in triplicate at each level, and the percentage recovery was calculated.[\[6\]](#)

## Precision

- Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (50  $\mu\text{g/mL}$ ) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.
- Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the effect of random events on the method's precision. The %RSD was calculated.[\[6\]](#)

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

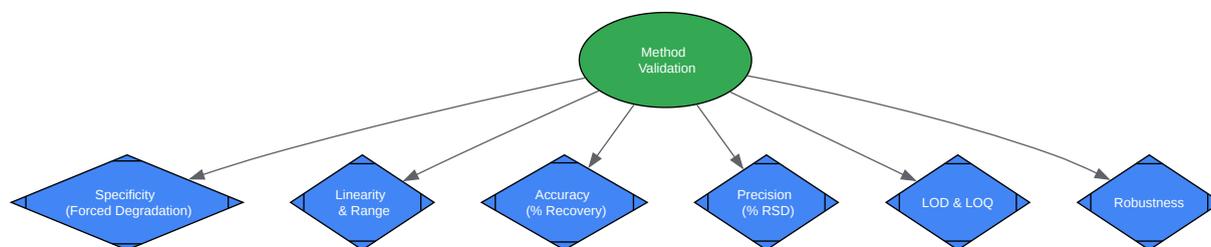
- $\text{LOD} = 3.3 \times (\sigma / S)$
- $\text{LOQ} = 10 \times (\sigma / S)$  Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

## Robustness

The reliability of the method during normal usage was evaluated by making small, deliberate variations in the chromatographic parameters. The parameters tested included:

- Flow Rate ( $\pm 0.1 \text{ mL/min}$ )

- Mobile Phase Composition ( $\pm 2\%$  organic content)
- Column Temperature ( $\pm 5^\circ\text{C}$ ) The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) were monitored after each variation.



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*Fig 2. Core parameters for HPLC method validation according to ICH guidelines.*

## Results and Discussion

The developed method demonstrated excellent performance and suitability for the quantification of **2-Acetoxyacinnamic acid**.

**Specificity:** The forced degradation studies showed that **2-Acetoxyacinnamic acid** was most susceptible to degradation under basic hydrolysis conditions. In all stress conditions, the degradation product peaks were well-resolved from the main analyte peak (Resolution > 2.0), confirming the stability-indicating nature of the method.

**Validation Summary:** The following table summarizes the typical results obtained during method validation.

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (R <sup>2</sup> )	≥ 0.999	0.9998
Range	-	1 - 150 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (% RSD)		
- Repeatability	≤ 2.0%	0.85%
- Intermediate Precision	≤ 2.0%	1.20%
LOD	-	0.3 µg/mL
LOQ	-	0.9 µg/mL
Robustness	System suitability passes	All variations met system suitability criteria

## Conclusion

A simple, rapid, and reliable stability-indicating HPLC-UV method for the quantification of **2-Acetoxyacinnamic acid** has been successfully developed and validated as per ICH guidelines. The method is linear, accurate, precise, and specific. The successful separation of the analyte from its degradation products confirms its utility for stability studies and routine quality control analysis of **2-Acetoxyacinnamic acid** in bulk drug and pharmaceutical formulations.

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